

An In-depth Technical Guide to (S)-(+)-Methyl Indoline-2-carboxylate

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Compound of Interest

Compound Name: (S)-(+)-Methyl indoline-2-carboxylate

Cat. No.: B115982

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CAS Number: 141410-06-2

This technical guide provides a comprehensive overview of **(S)-(+)-Methyl indoline-2-carboxylate**, a chiral building block crucial in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

(S)-(+)-Methyl indoline-2-carboxylate is a chiral indoline derivative with a methyl ester at the 2-position. Its stereochemically defined structure makes it a valuable intermediate in asymmetric synthesis.

Table 1: Physicochemical Properties of **(S)-(+)-Methyl Indoline-2-carboxylate**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO ₂	
Molecular Weight	177.20 g/mol	
Appearance	Crystals	
Optical Activity	[α] _D +31.0 ± 1.5° (c=1 in chloroform)	
Purity	≥97.0% (HPLC)	
InChI Key	URORFKDEPJFPOV-VIFPVBQESA-N	
SMILES String	COC(=O) [C@@H]1Cc2ccccc2N1	

Table 2: Safety Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Statements
Acute Toxicity 4 (Oral)	GHS07	Warning	H302: Harmful if swallowed	P273, P301+P312+P330
Hazardous to the aquatic environment, acute hazard	GHS09	Warning	H400: Very toxic to aquatic life	P273

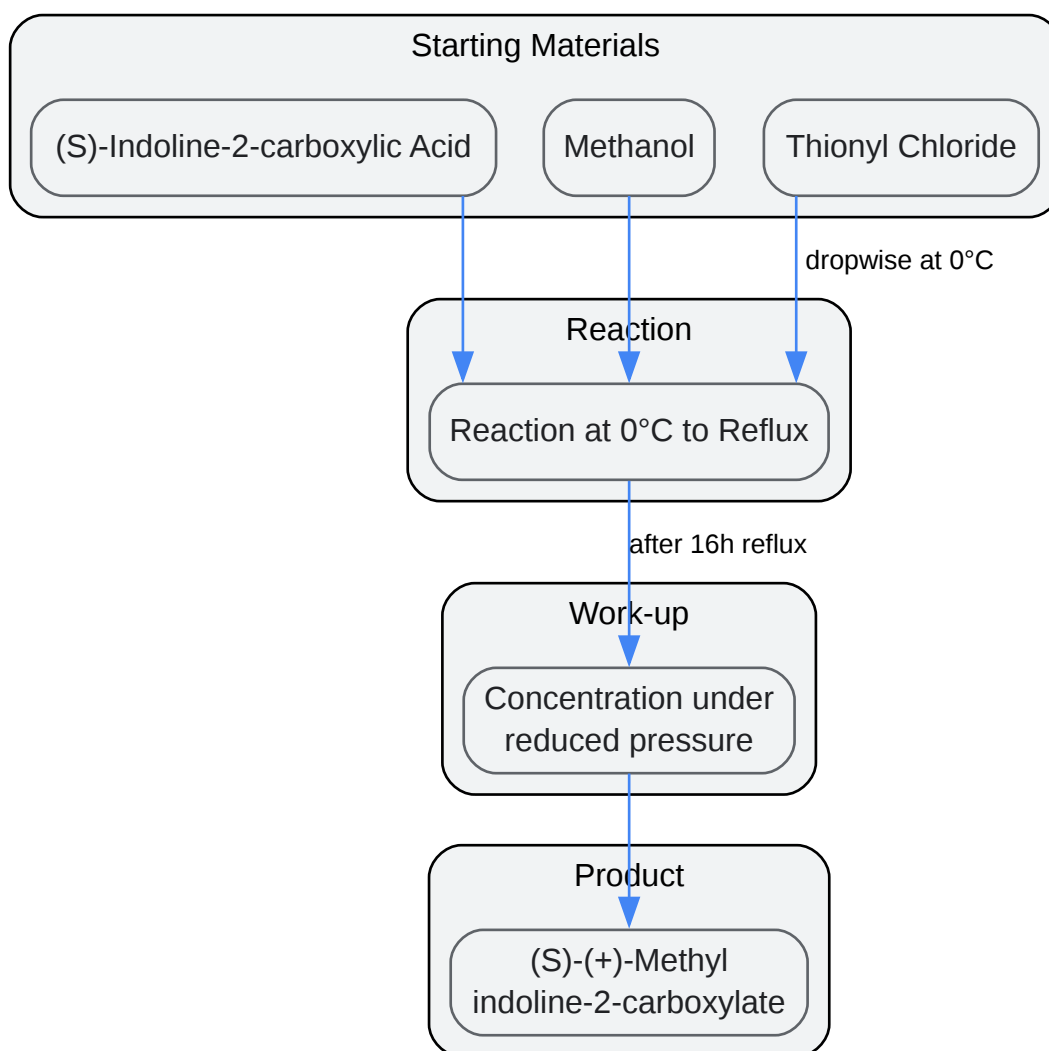
Synthesis Protocols

The synthesis of enantiomerically pure **(S)-(+)-Methyl indoline-2-carboxylate** can be achieved through two primary routes: direct esterification of the corresponding carboxylic acid or enzymatic resolution of the racemic ester.

Protocol 1: Esterification of (S)-Indoline-2-carboxylic Acid

This protocol describes the direct esterification of (S)-Indoline-2-carboxylic acid to its methyl ester.

Experimental Workflow: Esterification



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Caption: Workflow for the esterification of (S)-Indoline-2-carboxylic acid.

Materials:

- (S)-Indoline-2-carboxylic acid
- Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Reflux condenser
- Rotary evaporator

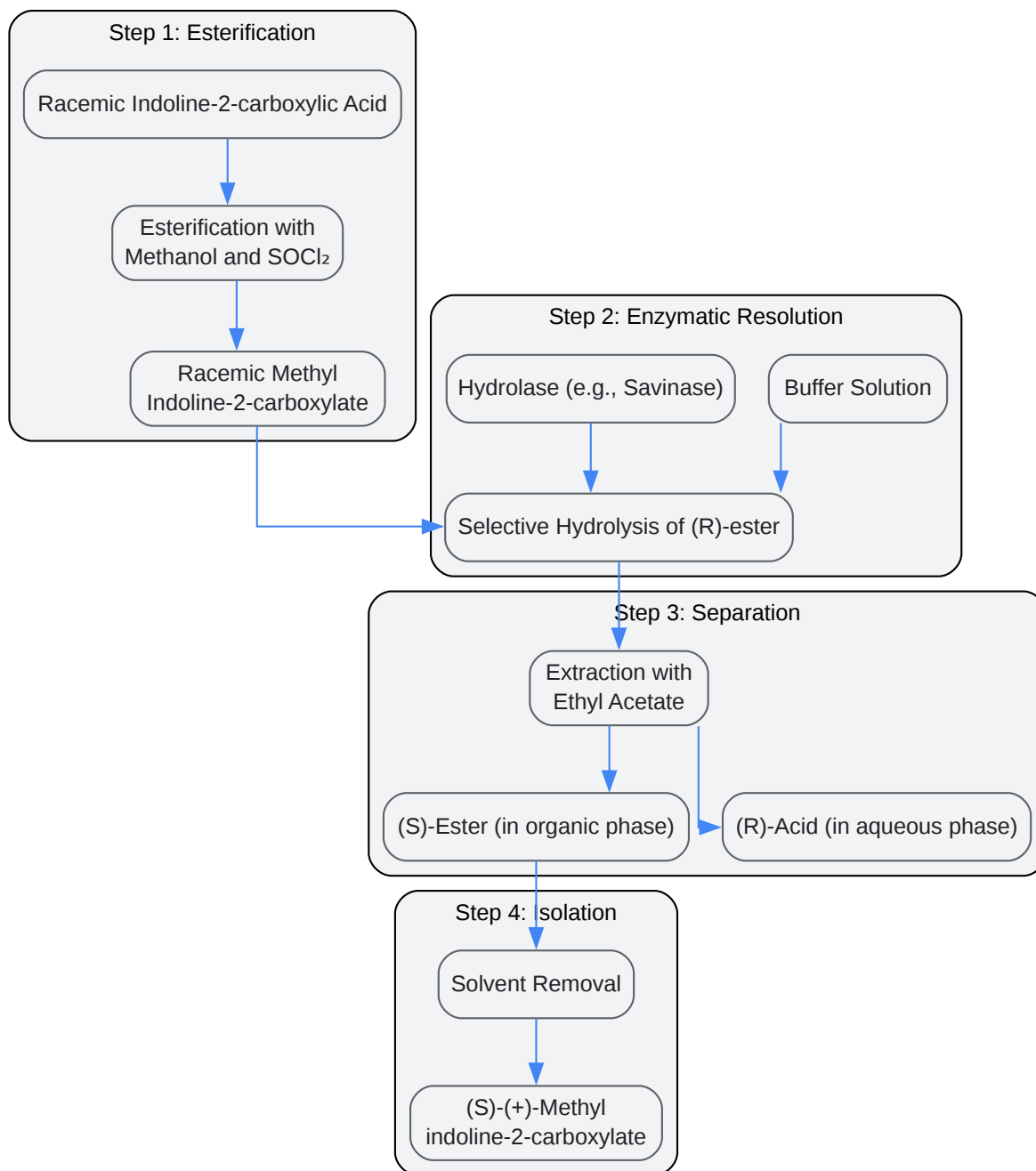
Procedure:

- Dissolve (S)-Indoline-2-carboxylic acid in methanol in a round-bottom flask and cool the suspension to 0°C using an ice bath.
- Slowly add thionyl chloride dropwise to the stirred suspension.
- After the addition is complete, stir the reaction mixture for 1 hour at 0°C and then allow it to warm to room temperature.
- Heat the solution to reflux (approximately 70°C) and maintain for 16 hours.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **(S)-(+)-Methyl indoline-2-carboxylate**. Further purification can be achieved by chromatography if necessary.

Protocol 2: Enzymatic Resolution of Racemic Methyl Indoline-2-carboxylate

This protocol outlines the synthesis of the target compound through the enzymatic resolution of a racemic mixture of methyl indoline-2-carboxylate. This method leverages the stereoselectivity of certain hydrolases.

Experimental Workflow: Enzymatic Resolution



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Caption: Workflow for the enzymatic resolution of racemic methyl indoline-2-carboxylate.

Materials:

- Racemic indoline-2-carboxylic acid
- Methanol
- Thionyl chloride
- Hydrolase enzyme (e.g., Savinase, Alcalase)
- Buffer solution (e.g., 100mM sodium carbonate buffer)
- Ethyl acetate
- Separating funnel

Procedure:

- Esterification: Prepare racemic methyl indoline-2-carboxylate from racemic indoline-2-carboxylic acid using the esterification protocol described in Section 2.1.
- Enzymatic Hydrolysis:
 - Dissolve the racemic methyl indoline-2-carboxylate in a suitable buffer solution.
 - Add the selected hydrolase to the solution.
 - Stir the mixture at a controlled temperature (e.g., room temperature or 37°C) and monitor the reaction progress (e.g., by HPLC) until approximately 50% conversion is achieved. The enzyme will selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, leaving the (S)-ester unreacted.
- Separation:
 - Transfer the reaction mixture to a separating funnel.
 - Extract the mixture with ethyl acetate. The desired **(S)-(+)-Methyl indoline-2-carboxylate** will be in the organic phase, while the sodium salt of the (R)-indoline-2-carboxylic acid will

remain in the aqueous phase.

- Isolation:
 - Separate the organic layer.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched **(S)-(+)-Methyl indoline-2-carboxylate**.

Spectroscopic Data

While detailed ^1H and ^{13}C NMR spectral data for **(S)-(+)-Methyl indoline-2-carboxylate** are not readily available in the public domain, characterization is typically performed using standard spectroscopic techniques. For the closely related N-acetylated derivative, aromatic protons are reported to appear in the range of δ 7.13–6.69 ppm in ^1H NMR spectroscopy.

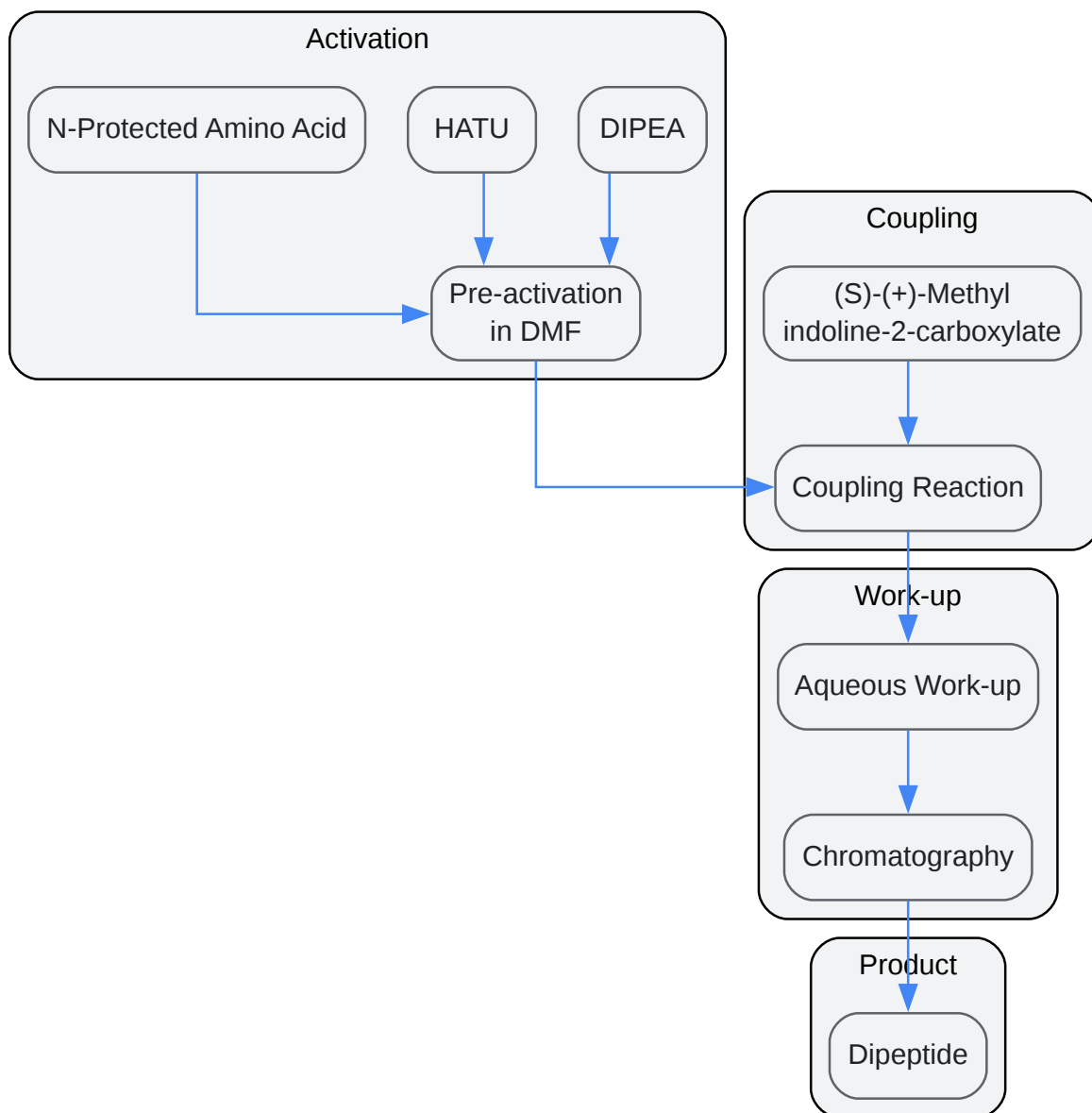
Applications in Peptide Synthesis

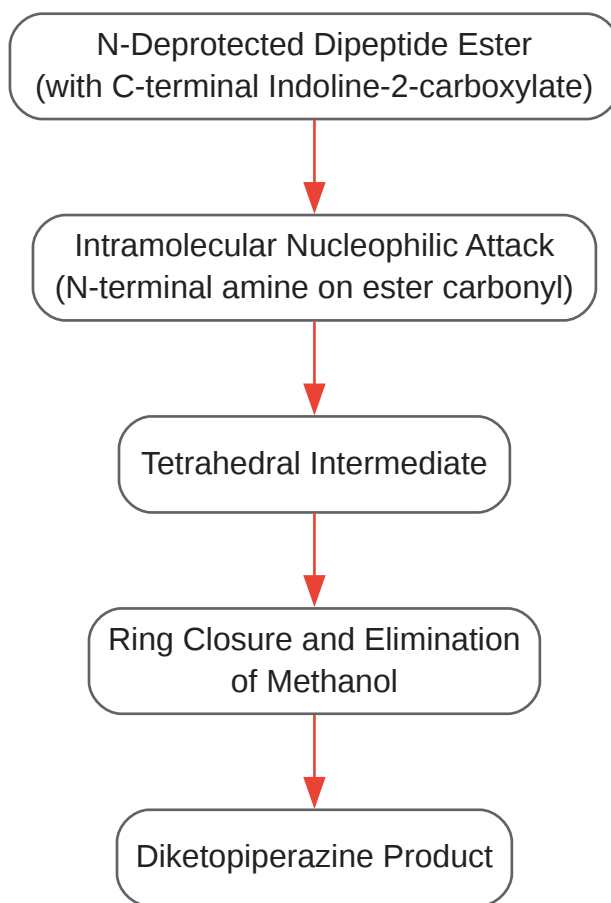
(S)-(+)-Methyl indoline-2-carboxylate is a valuable building block in peptide synthesis, where it serves as a conformationally constrained analog of proline and phenylalanine. Its rigid structure can induce specific secondary structures in peptides. However, its use presents challenges, including low reactivity and a high propensity for diketopiperazine (DKP) formation.

Protocol 3: Peptide Coupling using HATU

This protocol describes a general procedure for the coupling of an N-terminally protected amino acid to **(S)-(+)-Methyl indoline-2-carboxylate** in solution phase using HATU, a coupling reagent effective for sterically hindered amino acids.

Experimental Workflow: Peptide Coupling





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